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SARS-CoV-2 3CLpro-IN-15

SARS-CoV-2 3CLpro inhibition β-Nitrostyrene SAR

Reproducible SARS-CoV-2 3CLpro inhibition studies require the exact para-nitro β-nitrostyrene derivative. Substituting with structural analogues introduces up to 10-fold potency variation (IC₅₀ 0.73 µM vs. 7.60 µM). - **Quantified reference**: Fully characterised binding pose (GLY-143 H-bond, HIS-41 π-π stacking) and absolute binding free energy data - **Research applications**: Positive control in HTS, docking validation, non-covalent comparator in antiviral assays - **Supply**: ≥95% purity, low MW (194.14), LogP 2.888 for membrane permeability studies

Molecular Formula C8H6N2O4
Molecular Weight 194.14 g/mol
CAS No. 5576-98-7
Cat. No. B3426969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-15
CAS5576-98-7
Molecular FormulaC8H6N2O4
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+
InChIKeyHABXLWPUIWFTNM-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 3CLpro-IN-15: A Reference Inhibitor


SARS-CoV-2 3CLpro-IN-15 (also known as 4-nitro-β-nitrostyrene or p,β-dinitrostyrene; CAS 5576-98-7, synonym 3156-41-0) is a low molecular weight (194.14 g/mol) β-nitrostyrene derivative that functions as a covalent inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) [1]. Identified as 'compound a' in a focused library of seven β-nitrostyrene analogs, it exhibits an IC50 value of 0.7297 µM in an in vitro enzyme inhibition assay . As the 3CLpro is essential for viral polyprotein processing and replication, this compound serves as a validated pharmacological tool and a reference standard for anti-coronavirus drug discovery programs [2].

Standard inhibitor Defined para-nitro β-nitrostyrene for 3CLpro enzymatic assays and SAR studies
Reference compound Research-use tool for molecular docking and binding-energy calculations targeting SARS-CoV-2 3CLpro
Mechanism context Reversible, non-covalent binding suitable for mechanistic studies without irreversible alkylation

SARS-CoV-2 3CLpro-IN-15: Differentiation from Other Inhibitors


The 3CL protease (3CLpro) is an attractive, conserved target for anti-coronavirus therapeutics, yet inhibitors exhibit marked structural diversity and divergent activity profiles [1]. While many small molecules have been reported to inhibit 3CLpro with IC50 values spanning three orders of magnitude (0.26 to >28.85 µM), these values are highly dependent on the specific assay conditions and cannot be directly extrapolated [2]. Moreover, within a single structural class (β-nitrostyrenes), IC50 values can vary more than 10-fold due to subtle substituent effects on the aryl ring [3]. Thus, substituting SARS-CoV-2 3CLpro-IN-15 with a different 3CLpro inhibitor—even one with a superficially similar IC50—introduces unacceptable experimental variability and compromises the reproducibility of dose-response, mechanistic, or comparative studies. A procurement decision based solely on 'in-class' assumptions risks invalidating critical data.

SAR shift

Minor aryl substitution changes (e.g., para-nitro vs. ortho-fluoro) can cause orders-of-magnitude IC₅₀ differences; analogue swap may invalidate benchmarking.

Mechanism mismatch

Replacing with a covalent 3CLpro inhibitor (e.g., GC376) introduces irreversible alkylation artefacts, altering target engagement profile and cellular readouts.

Class reference drift

Using an unsubstituted or differently substituted β-nitrostyrene without head-to-head data compromises structure-activity relationship interpretation.

SARS-CoV-2 3CLpro-IN-15: Direct Comparison Evidence


β‑Nitrostyrene IC₅₀ Ranking

In a direct, head-to-head in vitro enzyme inhibition assay, SARS-CoV-2 3CLpro-IN-15 (compound a, 4-nitro-β-nitrostyrene) exhibited the lowest IC50 value among a panel of seven synthesized β-nitrostyrene derivatives [1]. Its IC50 of 0.7297 µM is 1.44-fold lower (more potent) than the next most active analog (compound b, IC50 = 1.051 µM) and 10.4-fold lower than the least active analog (compound g, IC50 = 7.596 µM) [2]. This quantitative ranking establishes compound a as the most effective 3CLpro inhibitor within this chemical series.

IC₅₀ ranking
Head-to-head
Ranked 1st of 7 β‑nitrostyrenes (IC₅₀ 0.73 µM)
10.4‑fold lower IC₅₀ than least active analogue
Reported lowest IC₅₀ among tested series; para-nitro substitution shows measurable potency advantage in this assay.
FRET-based assay, triplicate; rank order specific to study conditions.
SARS-CoV-2 3CLpro inhibition β-Nitrostyrene SAR

GLY-143 H‑Bond & HIS-41 π‑Stacking

When compared to a set of 23 small-molecule 3CLpro inhibitors identified in a large-scale high-throughput screening (HTS) campaign, SARS-CoV-2 3CLpro-IN-15 (IC50 = 0.7297 µM) [1] demonstrates intermediate to high potency [2]. It is 2.8-fold less potent than the most active compound in that screen, Walrycin B (IC50 = 0.26 µM), but 4.5-fold more potent than hydroxocobalamin (IC50 = 3.29 µM) and 8.9-fold more potent than suramin sodium (IC50 = 6.5 µM) [3]. While assay conditions differ (substrate, enzyme construct), this cross-study analysis places the compound within the top quartile of reported 3CLpro inhibitors and provides a quantitative context for its utility.

GLY-143 H-bond / HIS-41 stacking
Head-to-head
2.3 Å H‑bond to GLY‑143 + π‑π stacking with HIS‑41
Unique combination vs. other analogues (weaker or absent interaction)
Reported binding pose may support structure-based design where defined GLY‑143/HIS‑41 engagement is required.
CDOCKER protocol, PDB 7RN4; in silico model only.
SARS-CoV-2 3CLpro inhibitor High-throughput screening

Non‑Covalent vs. Covalent Inhibitor Comparison

Molecular docking studies reveal that SARS-CoV-2 3CLpro-IN-15 engages the catalytic site through a distinct interaction fingerprint that correlates with its superior potency within the β-nitrostyrene series [1]. The compound forms a strong hydrogen bond between its β-NO2 group and the backbone NH of GLY-143 (bond length 2.3 Å) and a critical π-π stacking interaction between the aryl ring and the imidazole ring of the catalytic HIS-41 residue [2]. Additionally, an extra π-charge interaction between the para-NO2 group on the aryl ring and HIS-41 is unique to compound a and is hypothesized to contribute to its lowest IC50 [3]. In contrast, less potent analogs either lack this interaction or exhibit weaker hydrogen bonding (e.g., compound g has a longer 2.7 Å bond) [4].

Non‑covalent vs. covalent
Cross-study context
IC₅₀ 0.73 µM (non‑covalent)
~9‑fold less potent than covalent GC376; 2.9‑fold more potent than 3CLpro‑IN‑16
Reversible mechanism may offer a different selectivity profile in cellular assays; cross‑study comparison requires assay alignment.
Cross‑study; FRET-based assays may differ.
SARS-CoV-2 3CLpro Molecular docking

Lipophilicity and Predicted Cell Permeability

The experimental IC50 values for the β-nitrostyrene series, including SARS-CoV-2 3CLpro-IN-15, were used to validate a molecular dynamics (MD)-based absolute binding Gibbs free energy calculation method [1]. The calculated binding free energies showed a moderate correlation with the experimentally determined IC50 values (r² = 0.6) [2]. This correlation establishes that SARS-CoV-2 3CLpro-IN-15, with its well-characterized IC50 and binding pose, serves as a critical anchor point for computational models aimed at predicting the activity of new β-nitrostyrene derivatives [3]. Compounds that deviate from this validated model may warrant further investigation or optimization.

Lipophilicity estimate
Class-level inference
Calculated LogP 2.89
~2.4 units higher than GC376
Moderate lipophilicity suggests potential for passive membrane diffusion; experimental permeability data not available.
Calculated LogP; not experimentally validated.
SARS-CoV-2 3CLpro Binding free energy MD simulation

SARS-CoV-2 3CLpro-IN-15: Applications in Research & Industry


SAR of β‑Nitrostyrene 3CLpro Inhibitors

SARS-CoV-2 3CLpro-IN-15 serves as a well-characterized, commercially available reference inhibitor with a defined IC50 of 0.7297 µM against the 3CL protease [1]. Its potency and documented binding mode make it an ideal positive control in enzyme inhibition assays, high-throughput screening campaigns, and cellular antiviral assays where 3CLpro activity is being modulated .

Molecular Docking and Structure‑Based Drug Design

As the most potent member of a focused β-nitrostyrene library, SARS-CoV-2 3CLpro-IN-15 is a validated starting point for medicinal chemistry efforts [1]. The identified key interactions—π-π stacking with HIS-41 and hydrogen bonding with GLY-143—provide clear vectors for rational design to improve potency, selectivity, or pharmacokinetic properties . Procurement of this compound enables direct comparison with newly synthesized analogs in head-to-head assays.

Non‑Covalent 3CLpro Inhibitor in Cell‑Based Assays

The compound's experimental IC50 and binding free energy data are part of a validated model (r² = 0.6) used to predict the activity of new β-nitrostyrene derivatives [1]. Researchers developing novel docking or machine learning algorithms can use SARS-CoV-2 3CLpro-IN-15 as a benchmark molecule to assess the accuracy of their in silico predictions against 3CLpro .

Quality Control and Assay Validation in High‑Throughput Screening

The covalent nature of β-nitrostyrene inhibitors and the detailed interaction map provided for SARS-CoV-2 3CLpro-IN-15 (including a short 2.3 Å hydrogen bond to GLY-143) [1] make it a useful tool for mechanistic enzymology . It can be employed to investigate the catalytic mechanism of 3CLpro, to probe the effects of active-site mutations, and to study potential resistance pathways in SARS-CoV-2 variants.

Application
Selection Property
Validation Focus
β‑Nitrostyrene SAR
Defined para-nitro substitution with published IC₅₀ rank
Direct comparison to co‑tested analogues; verify assay condition alignment
Docking / structure-based design
Characterised binding pose (GLY‑143, HIS‑41) and Gibbs free energy data
Calibration of scoring functions and MD simulations using reported interactions
Cell‑based antiviral assays
Reversible non‑covalent mechanism, moderate lipophilicity
Evaluate antiviral effect without irreversible alkylation; confirm cell permeability experimentally
HTS positive control
Documented purity ≥95%, consistent enzymatic potency
Normalise inter‑plate variability; monitor assay robustness over time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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